

In-Depth Technical Guide: t-Boc-amido-PEG10-acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *t*-Boc-amido-PEG10-acid

Cat. No.: B8265350

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This technical guide provides a comprehensive overview of tert-butyloxycarbonyl-amido-Polyethylene Glycol-acid (**t-Boc-amido-PEG10-acid**), a heterobifunctional PEG linker crucial for bioconjugation, drug delivery, and surface modification applications. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Core Properties and Specifications

t-Boc-amido-PEG10-acid is a valuable crosslinking agent featuring a terminal carboxylic acid and a Boc-protected amine. The hydrophilic polyethylene glycol (PEG) spacer, consisting of ten repeating ethylene glycol units, enhances the solubility of the conjugate in aqueous environments. The carboxylic acid group can be readily activated to react with primary amines, forming stable amide bonds. The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine can be removed under mild acidic conditions, revealing a primary amine for subsequent conjugation steps.

Quantitative Data Summary

A summary of the key quantitative data for **t-Boc-amido-PEG10-acid** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Weight	629.74 g/mol [1], 629.7 g/mol [2][3]
Molecular Formula	C28H55NO14[1][2]
CAS Number	2410598-01-3[1][2]
Purity	>96%[1][2]

Experimental Protocols

The following section details a standard methodology for the conjugation of **t-Boc-amido-PEG10-acid** to a model protein, followed by the deprotection of the Boc group to expose the terminal amine.

Protocol: Two-Step Conjugation of t-Boc-amido-PEG10-acid to a Protein

Objective: To covalently link **t-Boc-amido-PEG10-acid** to a protein via amide bond formation and subsequently deprotect the Boc group to yield a PEGylated protein with a terminal primary amine.

Materials:

- **t-Boc-amido-PEG10-acid**
- Model Protein (e.g., Bovine Serum Albumin, BSA)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- 2-(N-morpholino)ethanesulfonic acid (MES) buffer
- Phosphate-buffered saline (PBS)
- Trifluoroacetic acid (TFA)

- Dialysis tubing or centrifugal filtration units
- Magnetic stirrer and stir bar
- pH meter

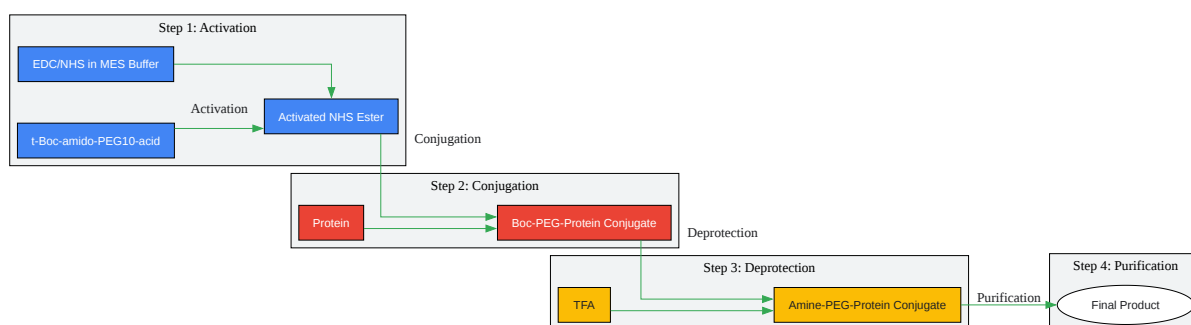
Procedure:

- Activation of Carboxylic Acid Group:
 - Dissolve **t-Boc-amido-PEG10-acid** in MES buffer (pH 6.0).
 - Add a molar excess of EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester.
 - Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
- Conjugation to Protein:
 - Dissolve the model protein in PBS (pH 7.4).
 - Add the activated **t-Boc-amido-PEG10-acid** solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized based on the desired degree of labeling.
 - Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification of PEGylated Protein:
 - Quench the reaction by adding a small amount of a primary amine-containing buffer, such as Tris.
 - Remove unreacted PEG linker and byproducts by dialysis against PBS or by using centrifugal filtration units with an appropriate molecular weight cutoff.
- Deprotection of Boc Group:

- Lyophilize the purified Boc-protected PEGylated protein.
- Dissolve the lyophilized product in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.
- Final Purification and Characterization:
 - Purify the final amine-terminated PEGylated protein using dialysis or size-exclusion chromatography.
 - Characterize the final product using techniques such as SDS-PAGE, MALDI-TOF mass spectrometry, and NMR to confirm successful conjugation and deprotection.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the two-step conjugation of **t-Boc-amido-PEG10-acid** to a protein.



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Caption: Workflow for protein conjugation with **t-Boc-amido-PEG10-acid**.

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- To cite this document: BenchChem. [In-Depth Technical Guide: t-Boc-amido-PEG10-acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8265350#t-boc-amido-peg10-acid-molecular-weight\]](https://www.benchchem.com/product/b8265350#t-boc-amido-peg10-acid-molecular-weight)

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